Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 905706-74-3
VCID: VC16480511
InChI: InChI=1S/C16H23NO4S/c1-5-21-15(18)14-10-11-16(3,4)17(14)22(19,20)13-8-6-12(2)7-9-13/h6-9,14H,5,10-11H2,1-4H3
SMILES:
Molecular Formula: C16H23NO4S
Molecular Weight: 325.4 g/mol

Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate

CAS No.: 905706-74-3

Cat. No.: VC16480511

Molecular Formula: C16H23NO4S

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate - 905706-74-3

Specification

CAS No. 905706-74-3
Molecular Formula C16H23NO4S
Molecular Weight 325.4 g/mol
IUPAC Name ethyl 5,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
Standard InChI InChI=1S/C16H23NO4S/c1-5-21-15(18)14-10-11-16(3,4)17(14)22(19,20)13-8-6-12(2)7-9-13/h6-9,14H,5,10-11H2,1-4H3
Standard InChI Key KBTGDSPBENVRLB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate features a pyrrolidine ring substituted with two methyl groups at the 5-position, a tosyl (p-toluenesulfonyl) group at the 1-position, and an ethyl ester at the 2-position. Its IUPAC name, ethyl 5,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate, reflects this substitution pattern . The molecular formula is C17_{17}H23_{23}NO4_{4}S, with a molecular weight of 337.43 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17_{17}H23_{23}NO4_{4}S
Molecular Weight337.43 g/mol
CAS Number905706-74-3
Purity (Commercial)≥95%
StabilityStable under standard conditions

The compound’s stability under recommended storage conditions (room temperature, inert atmosphere) makes it suitable for long-term use in synthetic workflows .

Synthetic Routes and Optimization

Hydrolysis of Carbonitrile Intermediates

A related synthesis involves the hydrolysis of 5,5-dimethylpyrrolidine-2-carbonitrile in 6 N HCl under reflux to yield 5,5-dimethylpyrrolidine-2-carboxylic acid, achieving an 86% yield . While this method targets a carboxylic acid derivative, analogous strategies could be adapted for ester formation. For instance, esterification of the carboxylic acid with ethanol under acidic conditions may yield the target ethyl ester.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Tosyl ProtectionTosyl chloride, Et3_3N, DCM75–90%
EsterificationEthanol, H2_2SO4_4, refluxN/A

Applications in Organic Synthesis

Building Block for Heterocycles

Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate serves as a precursor in [3+2] cycloaddition reactions, enabling the construction of azacyclic nucleoside analogues . The tosyl group enhances the electrophilicity of the pyrrolidine nitrogen, facilitating regioselective bond formation.

Pharmaceutical Intermediates

The compound’s rigid pyrrolidine core is integral to the synthesis of protease inhibitors and antiviral agents. For example, derivatives of tosylpyrrolidine have been employed in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors .

Hazard CategoryGHS CodePrecautions
Skin IrritationH315Wear nitrile gloves
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Use in fume hood

Emergency Measures

  • Skin Contact: Flush with water for 15 minutes; remove contaminated clothing .

  • Eye Exposure: Rinse cautiously with water for 15 minutes; seek medical attention .

  • Inhalation: Move to fresh air; administer oxygen if breathing is difficult .

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